17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime
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Overview
Description
17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime is a synthetic derivative of epiandrosterone, a steroid hormone with weak androgenic activity
Preparation Methods
The synthesis of 17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime typically involves the following steps:
Starting Material: The synthesis begins with epiandrosterone, which is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA.
Oxime Formation: The key step involves the formation of the oxime derivative by reacting epiandrosterone with hydroxylamine hydrochloride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in hormone replacement therapy and treatment of certain medical conditions.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime involves its interaction with specific molecular targets and pathways:
Androgen Receptors: The compound binds to androgen receptors, influencing gene expression and protein synthesis.
Enzymatic Pathways: It may inhibit or activate specific enzymes involved in steroid metabolism, affecting the levels of other hormones in the body.
Comparison with Similar Compounds
17-beta-Hydroxy-5-alpha-androstan-3-one O-(4-nitro-m-tolyl)oxime can be compared with other similar compounds, such as:
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Androsterone: Another steroid hormone with similar structure but different functional groups.
Dihydrotestosterone (DHT): A potent androgen with a similar core structure but different biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64584-61-8 |
---|---|
Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(3Z,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(3-methyl-4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H36N2O4/c1-16-14-19(5-8-23(16)28(30)31)32-27-18-10-12-25(2)17(15-18)4-6-20-21-7-9-24(29)26(21,3)13-11-22(20)25/h5,8,14,17,20-22,24,29H,4,6-7,9-13,15H2,1-3H3/b27-18-/t17-,20-,21-,22-,24-,25-,26-/m0/s1 |
InChI Key |
QRWHDEQCFZSNTH-ZWBBWFCOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O/N=C\2/CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5O)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)ON=C2CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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